molecular formula C18H13Cl2P B11999538 Phosphine, bis(2-chlorophenyl)phenyl- CAS No. 66185-98-6

Phosphine, bis(2-chlorophenyl)phenyl-

Cat. No.: B11999538
CAS No.: 66185-98-6
M. Wt: 331.2 g/mol
InChI Key: WUUKPOCGPVEOMQ-UHFFFAOYSA-N
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Description

Phosphine, bis(2-chlorophenyl)phenyl- is a tertiary phosphine compound featuring two 2-chlorophenyl groups and one phenyl group bonded to a central phosphorus atom. The 2-chlorophenyl substituents introduce significant electronic and steric effects due to the electron-withdrawing nature of chlorine and the ortho-substitution pattern. Tertiary phosphines are widely utilized as ligands in catalysis, intermediates in organic synthesis, and components in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, bis(2-chlorophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with 2-chlorobenzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Phosphorylation and Electrophilic Reactions

The compound participates in phosphorylation and Michael addition reactions:

  • Phosphine-borane intermediates react with arynes to form arylphosphine derivatives via deprotonation and nucleophilic addition .

  • Para-selective phosphonation : Diaryliodonium salts react with diarylphosphine oxides under Rh catalysis, achieving para-selectivity (e.g., 68% yield with bis(p-methoxyphenyl)phosphine oxide) .

Mechanistic Insight :

  • Deprotonation of bis(2-chlorophenyl)phenylphosphine generates a nucleophilic phosphide, which attacks electrophiles (e.g., aryl halides or carbonyls) .

  • Coordination to transition metals (e.g., Pd, Rh) facilitates oxidative addition and transmetalation steps in cross-couplings .

Stereochemical Control in Cycloadditions

Chiral bis(2-chlorophenyl)phenylphosphine derivatives enable stereoselective synthesis:

  • Intramolecular [3 + 2] annulations with dienones produce bicyclic lactones with >95% ee using phosphine-thiourea catalysts .

  • Zwitterionic intermediates form during phosphine-mediated cycloadditions, stabilizing transition states for enantiocontrol .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 350°C, requiring inert atmospheres for high-temperature reactions .

  • Moisture sensitivity : Reacts vigorously with protic solvents, necessitating anhydrous conditions .

Scientific Research Applications

Catalytic Applications

Organocatalysis : Phosphine, bis(2-chlorophenyl)phenyl- has been utilized as an organocatalyst in various reactions, including the Michael addition and the Baylis-Hillman reaction. These reactions benefit from the compound's ability to stabilize transition states and enhance reaction rates. For instance, studies have shown that incorporating chlorophenyl groups can increase the catalytic efficiency of phosphines in reactions involving carbon-carbon bond formation .

Metal Complexes : This phosphine can also form stable complexes with transition metals, such as palladium and rhodium, enhancing their catalytic properties in cross-coupling reactions. The phosphine's steric and electronic properties allow for fine-tuning of the metal's reactivity, making it valuable for synthetic organic chemistry .

Synthesis of Organic Compounds

Phosphine, bis(2-chlorophenyl)phenyl- serves as a precursor in synthesizing various organic molecules, including heterocycles and phosphine oxides. Its ability to participate in nucleophilic substitutions makes it a versatile building block in organic synthesis. For example, it has been used to synthesize novel phosphine oxides that exhibit interesting biological activities .

Table 1: Summary of Synthetic Applications

ApplicationDescription
OrganocatalysisEnhances reaction rates in Michael addition and Baylis-Hillman reactions
Metal Complex FormationForms stable complexes with transition metals for cross-coupling reactions
Precursor for Organic SynthesisServes as a building block for heterocycles and phosphine oxides

Materials Science

In materials science, phosphines like bis(2-chlorophenyl)phenyl- are explored for their potential use in developing new materials with specific electronic properties. Their ability to act as ligands can facilitate the formation of metal-organic frameworks (MOFs), which are useful for gas storage and separation technologies .

Case Studies

Case Study 1: Catalytic Activity in Cross-Coupling Reactions
In a study examining the use of phosphine ligands in palladium-catalyzed cross-coupling reactions, it was found that phosphine, bis(2-chlorophenyl)phenyl- significantly improved yields compared to traditional ligands. The enhanced steric hindrance provided by the chlorophenyl groups was identified as a key factor in promoting selectivity and efficiency .

Case Study 2: Synthesis of Phosphine Oxides
Research demonstrated that this compound could be oxidized to yield phosphine oxides that exhibit antimicrobial properties. The study highlighted its potential application in pharmaceuticals, where such compounds could serve as active ingredients or intermediates .

Mechanism of Action

The mechanism by which phosphine, bis(2-chlorophenyl)phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key Compounds for Comparison :

Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide

Dichloro(phenyl)phosphine

Methylbis(2-methylphenyl)phosphine

Bis(4-chlorophenyl) sulphone

Table 1: Structural and Electronic Comparison

Compound Name Substituents Electronic Effect Steric Bulk Oxidation State Key Properties
Phosphine, bis(2-chlorophenyl)phenyl- 2-chlorophenyl, phenyl Moderate electron-withdrawing Moderate P(III) Potential ligand, moderate stability
Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide 3,5-CF3-phenyl Strong electron-withdrawing High P(V) High thermal stability, used in catalysis
Dichloro(phenyl)phosphine Cl, phenyl Strong electron-withdrawing Low P(III) Reactive intermediate, moisture-sensitive
Methylbis(2-methylphenyl)phosphine 2-methylphenyl, methyl Electron-donating Moderate P(III) Less acidic, potential for coordination chemistry
Bis(4-chlorophenyl) sulphone 4-chlorophenyl (sulphone) Electron-withdrawing Low S(VI) Environmental persistence, bioaccumulative

Analysis :

  • Electronic Effects: The 2-chlorophenyl groups in the target compound exert moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl groups in bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide . This difference impacts ligand donor strength in catalytic applications.
  • Oxidation State : Unlike phosphine oxides (P(V)), the target compound remains in the P(III) state, making it more nucleophilic and suitable for redox-active applications .

Biological Activity

Phosphine, bis(2-chlorophenyl)phenyl- (CAS No. 66185-98-6) is an organophosphorus compound that has garnered interest in various scientific fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with other phosphine derivatives.

Chemical Structure and Properties

Phosphine, bis(2-chlorophenyl)phenyl- has the following chemical characteristics:

PropertyDetails
Molecular Formula C18H13Cl2P
Molecular Weight 331.2 g/mol
IUPAC Name bis(2-chlorophenyl)-phenylphosphane
InChI Key WUUKPOCGPVEOMQ-UHFFFAOYSA-N

This compound features a phosphorus atom bonded to two 2-chlorophenyl groups and one phenyl group, which influences its reactivity and interaction with biological systems.

The biological activity of phosphine, bis(2-chlorophenyl)phenyl- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to significant effects on cellular pathways, influencing biochemical processes such as cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine derivatives. For instance, aziridine phosphines and phosphine oxides have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 3.125 to 100 µM, indicating their effectiveness in inhibiting cell viability .

A notable mechanism observed was the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds derived from phosphines exhibited increased ROS levels compared to untreated controls, suggesting a potential pathway for therapeutic applications .

Antibacterial Activity

Phosphine compounds have also been investigated for their antibacterial properties. Studies indicate moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The antibacterial efficacy is often compared with standard antibiotics, revealing that certain phosphine derivatives could serve as potential alternatives or adjuncts in antibiotic therapy .

Comparative Analysis

When comparing phosphine, bis(2-chlorophenyl)phenyl- with other similar compounds, it is essential to note the influence of substituents on biological activity. For example:

  • Phosphine, bis(4-chlorophenyl)phenyl- : Exhibits different reactivity profiles due to the position of chlorine substituents.
  • Phosphine oxides : Generally show higher biological activity than their phosphine counterparts due to increased polarity and solubility .

Case Studies

  • Aziridine Phosphines : In a study evaluating aziridine phosphines' anticancer potential, researchers found that specific derivatives significantly inhibited cell growth in HeLa cells while inducing apoptosis through ROS-mediated pathways .
  • Antibacterial Efficacy : Another study assessed the antibacterial properties of phosphine derivatives against clinical isolates of Staphylococcus aureus, demonstrating comparable efficacy to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing phosphine, bis(2-chlorophenyl)phenyl-, and how can purity be ensured?

Methodological Answer:

  • The compound is typically synthesized via nucleophilic substitution reactions using chlorophenyl precursors and phenylphosphine derivatives. For example, methylenebis(chlorophenylphosphine) intermediates (e.g., from ) can be modified through stepwise aryl group substitutions.
  • Purity is assessed via 31P NMR spectroscopy to confirm absence of oxidized byproducts (e.g., phosphine oxides) and HPLC with UV detection for organic impurities.
  • Key parameters include inert atmosphere (argon/glovebox) to prevent oxidation and stoichiometric control to minimize side reactions .

Q. How can the crystal structure of phosphine, bis(2-chlorophenyl)phenyl-, be determined experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXTL ( ) for structure refinement.
  • Crystallization solvents (e.g., hexane/THF mixtures) must be degassed to avoid oxidation.
  • Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement metrics (R-factor < 5%) validate accuracy .

Q. What physicochemical properties are critical for characterizing this compound?

Methodological Answer:

  • LogP (4.35) and density (1.317 g/mL) ( ) indicate hydrophobicity and packing efficiency, relevant for solvent selection in reactions.
  • Refractive index (1.512) aids in identifying liquid-phase purity.
  • Computational tools (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies .

Advanced Research Questions

Q. How does steric hindrance from the 2-chlorophenyl groups influence catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Compare catalytic efficiency (turnover frequency, TOF) of this ligand with less hindered analogs (e.g., bis(4-methoxyphenyl)phosphine, ) in Suzuki-Miyaura couplings.
  • Steric parameters (e.g., Tolman cone angle) are quantified via SC-XRD or computational modeling (e.g., Avogadro ).
  • Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps affected by steric bulk .

Q. What environmental degradation pathways exist for phosphine, bis(2-chlorophenyl)phenyl-, and how can they be modeled?

Methodological Answer:

  • Hydrolysis studies under varied pH (3–10) identify degradation products (e.g., chlorophenols) via LC-MS ().
  • Use EPI Suite or TEST software to predict biodegradation half-lives and ecotoxicity.
  • Compare with REACH data for structurally similar organophosphorus flame retardants () to infer persistence .

Q. How can computational methods optimize ligand design for asymmetric catalysis using this phosphine?

Methodological Answer:

  • Density Functional Theory (DFT) calculates electronic effects (e.g., charge distribution at phosphorus) and steric maps.
  • Benchmark against known ligands (e.g., DPEphos in ) to predict enantioselectivity in hydrogenation.
  • Molecular dynamics simulations model ligand-substrate interactions in solution .

Q. Key Methodological Considerations

  • Synthetic Challenges : Oxidative instability requires strict air-free techniques (Schlenk lines).
  • Analytical Pitfalls : Overlapping NMR signals for aryl groups necessitate high-field instruments (≥500 MHz).
  • Environmental Impact : Prioritize OECD 301/302 guidelines for biodegradation testing .

Properties

CAS No.

66185-98-6

Molecular Formula

C18H13Cl2P

Molecular Weight

331.2 g/mol

IUPAC Name

bis(2-chlorophenyl)-phenylphosphane

InChI

InChI=1S/C18H13Cl2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H

InChI Key

WUUKPOCGPVEOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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